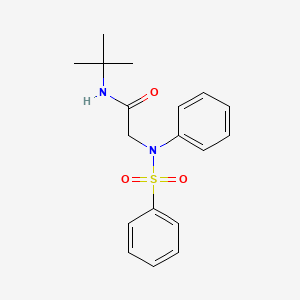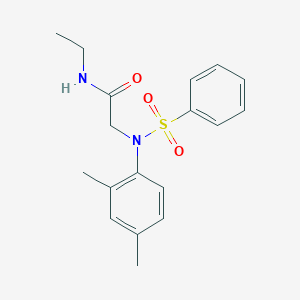
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-3 is a glycine transporter 1 (GlyT1) inhibitor, which means that it has the ability to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of various physiological and biochemical processes in the body.
Wirkmechanismus
BPP-3 acts as a N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means that it blocks the reuptake of glycine from the synaptic cleft. This leads to an increase in the levels of glycine in the brain, which in turn enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
BPP-3 has been shown to have several biochemical and physiological effects. BPP-3 enhances the activity of NMDA receptors, which leads to an increase in the release of neurotransmitters such as dopamine and serotonin. This results in an improvement in mood, cognition, and behavior. BPP-3 has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPP-3 in lab experiments is that it is a highly selective N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means that it has minimal off-target effects. This makes it a suitable candidate for studying the role of N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in various physiological and biochemical processes in the brain. However, one of the limitations of using BPP-3 in lab experiments is that it has poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of BPP-3. One of the future directions is to investigate the potential therapeutic applications of BPP-3 in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Another future direction is to study the role of N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in various physiological and biochemical processes in the brain using BPP-3 as a tool. Additionally, future studies could focus on developing more soluble analogs of BPP-3 to improve its bioavailability and efficacy.
In conclusion, BPP-3 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-3 is a N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibitor that enhances the levels of glycine in the brain, which in turn, modulates the activity of NMDA receptors. BPP-3 has several biochemical and physiological effects and has been shown to have neuroprotective properties. While there are some limitations to using BPP-3 in lab experiments, there are several future directions for the study of this promising compound.
Wissenschaftliche Forschungsanwendungen
BPP-3 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. BPP-3 has been found to enhance the levels of glycine in the brain, which in turn, modulates the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in the regulation of various physiological and biochemical processes in the brain, including learning and memory, synaptic plasticity, and neuronal survival. BPP-3 has been shown to enhance the activity of NMDA receptors, which makes it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)19-17(21)14-20(15-10-6-4-7-11-15)24(22,23)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUFHRYDXNXSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide](/img/structure/B3827805.png)
![1,1'-[1,5-naphthalenediylbis(thio)]diacetone](/img/structure/B3827815.png)
![4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3827822.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)
![4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)


![4-{[3-(butoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3827861.png)
![4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3827873.png)
![5-[(1H-benzimidazol-2-ylmethoxy)acetyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3827880.png)


![2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B3827900.png)